molecular formula C18H16F2N2O3 B2728389 2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide CAS No. 955262-39-2

2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide

Cat. No.: B2728389
CAS No.: 955262-39-2
M. Wt: 346.334
InChI Key: NJSPBXHKSMWKIO-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide is a novel synthetic compound designed for research applications, particularly in the field of antimicrobial development. This molecule is a hybrid structure that incorporates a 2,6-difluorobenzamide group linked to a 3-(p-tolyl)oxazolidin-5-ylmethyl scaffold. The oxazolidinone pharmacophore is a well-established and versatile scaffold in medicinal chemistry, famously known for its potent activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . The mechanism of action for this class of compounds is primarily through binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . The specific inclusion of the 3-(p-tolyl) group and the 2,6-difluorobenzamide moiety may be explored to modulate the compound's biological activity, pharmacokinetic properties, and selectivity. Researchers can utilize this compound to investigate new antibacterial agents, study structure-activity relationships (SAR) within the oxazolidinone class, and probe mechanisms of antibiotic resistance . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,6-difluoro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-11-5-7-12(8-6-11)22-10-13(25-18(22)24)9-21-17(23)16-14(19)3-2-4-15(16)20/h2-8,13H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSPBXHKSMWKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Oxazolidinone Ring: This step involves the reaction of an appropriate amine with a carbonyl compound to form the oxazolidinone ring. The reaction is typically carried out under mild conditions using a suitable catalyst.

    Introduction of the Fluorine Atoms: The fluorine atoms are introduced via a halogenation reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Benzamide Moiety: The final step involves the coupling of the oxazolidinone intermediate with a benzoyl chloride derivative to form the benzamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxazolidinones.

Scientific Research Applications

2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and coatings.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor in biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide with analogs in terms of structural features, physicochemical properties, and synthesis methods.

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key NMR Shifts (δ, ppm)
Target Compound Benzamide + Oxazolidinone 2,6-F₂, p-tolyl ~358.3* Not reported Not available in evidence
N-((3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(p-tolyl)methyl)benzamide (6b) Naphthoquinone + Benzamide p-tolyl, hydroxy, dioxo-naphthalene 443.5 Not reported 1H: 6.8–8.2 (aromatic H)
4-Fluoro-3-sulfamoyl-N-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (6r) Benzamide + Triazole 4-F, sulfamoyl, p-tolyl 406.1 175–177 1H: 9.34 (t, NH), 8.65 (s, triazole)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinone + Acetamide 2,6-dimethylphenyl, methoxy 278.3 Not reported Not available in evidence
Rip-B (2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide) Benzamide 2-OH, 4-methoxyphenethyl 285.3 96 1H: 6.7–7.3 (aromatic H)

*Calculated based on formula C₁₉H₁₇F₂N₂O₃.

Key Observations:

Core Heterocycles: The target compound’s oxazolidinone core distinguishes it from naphthoquinone (6b ) or triazole-based analogs (6r ). Oxazolidinones are known for conformational rigidity, which may enhance target selectivity compared to flexible acetamide derivatives like oxadixyl .

Substituent Effects: Fluorine vs. Sulfamoyl: The 2,6-difluoro substitution in the target compound likely increases electronegativity and metabolic stability compared to the sulfamoyl group in 6r . p-Tolyl vs.

Melting Points : The sulfamoyl-containing 6r exhibits a higher melting point (175–177°C) than Rip-B (96°C), suggesting stronger intermolecular interactions due to hydrogen bonding from sulfonamide groups .

Biological Activity

2,6-Difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide (CAS Number: 955262-39-2) is a synthetic compound characterized by its unique molecular structure, which includes a benzamide core and an oxazolidinone moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of this compound is C18H16F2N2O3C_{18}H_{16}F_2N_2O_3, with a molecular weight of 346.3 g/mol. It features two fluorine atoms and an oxazolidinone ring, which are critical to its biological activity.

PropertyValue
Molecular FormulaC18H16F2N2O3C_{18}H_{16}F_2N_2O_3
Molecular Weight346.3 g/mol
CAS Number955262-39-2

The proposed mechanism for compounds similar to this compound typically involves interaction with DNA or specific enzymes involved in cell proliferation. The presence of fluorine atoms may enhance lipophilicity and improve cellular uptake, leading to increased biological activity .

Case Studies

  • Anticancer Screening : In vitro assays on related oxazolidinone derivatives showed a marked decrease in cell viability in cancer cell lines compared to controls. The IC50 values for these compounds ranged from low micromolar concentrations (e.g., 6.26 μM for HCC827), indicating strong potential for further development .
  • Antimicrobial Activity : Compounds with similar structures have also been evaluated for their antimicrobial properties. In these studies, certain derivatives exhibited significant inhibition against bacterial strains, suggesting that this compound could be explored as a lead compound in antibiotic development.

Research Findings

The biological activity of this compound is supported by its structural features and the activity profiles of related compounds. Key findings include:

  • Cytotoxicity : Preliminary data suggest potential cytotoxic effects against various cancer cell lines.
  • Selectivity : Further optimization may yield compounds with selective toxicity towards cancer cells while sparing normal cells.

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